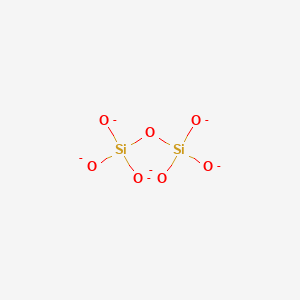

Disilicate(6-)

Description

Historical Evolution of Disilicate(6-) Anion Understanding in Silicate (B1173343) Chemistry

The journey to understanding the structure of silicate anions is a story of advancing scientific methodology. Initially, in the early 19th century, mineralogists grouped minerals based on their observable physical properties. visionlearning.com This system, however, often led to ambiguities as chemically distinct minerals can share similar physical traits. A paradigm shift occurred with the work of Swedish chemist Jöns Jakob Berzelius, who began classifying minerals based on their chemical composition. visionlearning.com This chemical approach established the silicates as a major group but could not yet reveal the intricate internal arrangement of the atoms. visionlearning.com

The true breakthrough in comprehending the disilicate(6-) anion and other silicate structures came in the 20th century with the advent of X-ray diffraction. britannica.comvisionlearning.com This powerful analytical technique allowed scientists to visualize the atomic-level crystal structures for the first time. It revealed that the vast diversity of silicate minerals was due to the various ways the fundamental silica (B1680970) tetrahedron, [SiO₄]⁴⁻, could link together, or polymerize. uoanbar.edu.iqvisionlearning.com This led to the modern structural classification system, which categorizes silicates based on the arrangement of these tetrahedra—from isolated units (nesosilicates) to pairs (sorosilicates), rings (cyclosilicates), chains (inosilicates), sheets (phyllosilicates), and frameworks (tectosilicates). libretexts.orguoanbar.edu.iqfhsu.edu The identification of the [Si₂O₇]⁶⁻ unit as two tetrahedra sharing a single oxygen atom was a pivotal moment, defining the sorosilicate group and providing a clear structural basis for understanding minerals like hemimorphite and thortveitite. tulane.edubritannica.com A notable historical example of the importance of this structural understanding is the case of "calamine," which was believed to be a single mineral. It was not until the latter half of the 18th century that it was discovered to be a mixture of two distinct zinc ores: smithsonite (B87515) (ZnCO₃) and hemimorphite (Zn₄(Si₂O₇)(OH)₂·H₂O), the latter being a key disilicate mineral. wikipedia.org

Interdisciplinary Significance of Disilicate(6-) Research: Bridging Inorganic Chemistry, Materials Science, and Geochemistry

Research into the disilicate(6-) anion and its corresponding compounds is inherently interdisciplinary, creating a vital link between inorganic chemistry, materials science, and geochemistry.

Inorganic Chemistry: The disilicate(6-) anion is a fundamental subject within inorganic chemistry. The synthesis of novel compounds containing the [Si₂O₇]⁶⁻ group is an active area of research, employing techniques like high-temperature flux-growth and hydrothermal synthesis to create new crystalline structures with unique properties. acs.orggeoscienceworld.orgschweizerbart.de Studies focus on the crystal structure, bonding characteristics, and spectroscopic properties of these synthetic pyrosilicates. schweizerbart.deua.pt For instance, the creation of compounds like K₇Ca₉[Si₂O₇]₄F and BaYb₆(Si₂O₇)₂(Si₃O₁₀) pushes the boundaries of our understanding of silicate crystal chemistry and how different cations can be incorporated into these structures. geoscienceworld.orgschweizerbart.de

Materials Science: The unique structural and chemical properties of pyrosilicates make them valuable in materials science. chemicalbull.com Synthetic pyrosilicates are investigated for a wide array of advanced applications. They are used in the production of specialized ceramics and glasses and can serve as catalysts. chemicalbull.com Their thermal stability and resistance to chemical attack make them suitable for high-temperature applications, such as environmental barrier coatings for gas turbine engines. chemicalbull.comresearchgate.net Furthermore, specific rare-earth pyrosilicates, such as those doped with cerium or terbium, are studied for their potential as scintillator materials, which are crucial for detecting ionizing radiation in medical imaging and high-energy physics. acs.orgmdpi.com Other synthetic pyrosilicates, like sodium iron pyrosilicate (Na₂Fe₂Si₂O₇), have been explored as potential cathode materials for sodium-ion batteries. wikipedia.org

Geochemistry: In geochemistry, the disilicate(6-) anion is critical as the building block of sorosilicate minerals. The study of these minerals provides invaluable insights into geological processes and the conditions under which rocks form. ebsco.com For example, the mineral thortveitite, (Sc,Y)₂Si₂O₇, is one of the primary sources of the rare and technologically important element scandium. chemicalbull.comrruff.info Its occurrence in certain pegmatites reveals information about the geochemical processes that concentrate incompatible elements during the final stages of magma crystallization. rruff.info Similarly, hemimorphite, Zn₄(Si₂O₇)(OH)₂·H₂O, is an important ore of zinc, typically forming in the oxidized zones of sphalerite deposits. wikipedia.orghandbookofmineralogy.org The study of its formation provides clues about weathering and secondary mineral formation in ore bodies. handbookofmineralogy.org Minerals like epidote, which contain both single (nesosilicate) and double (sorosilicate) tetrahedral groups, are common in metamorphic rocks and serve as indicators of the pressure and temperature conditions during metamorphism. vedantu.comtulane.eduebsco.com

Compound Data Tables

Below are tables detailing some of the key minerals and synthetic compounds that feature the disilicate(6-) anion.

Table 1: Notable Minerals Containing the Disilicate(6-) Anion

| Mineral Name | Chemical Formula | Crystal System | Significance |

|---|---|---|---|

| Hemimorphite | Zn₄(Si₂O₇)(OH)₂·H₂O | Orthorhombic | Important ore of zinc. libretexts.orgwikipedia.org |

| Thortveitite | (Sc,Y)₂Si₂O₇ | Monoclinic | Primary ore of scandium. chemicalbull.comrruff.info |

| Epidote | Ca₂(Al,Fe)Al₂O(SiO₄)(Si₂O₇)(OH) | Monoclinic | Common metamorphic mineral; contains both sorosilicate and nesosilicate groups. vedantu.comebsco.com |

| Lawsonite | CaAl₂(Si₂O₇)(OH)₂·H₂O | Orthorhombic | Indicator mineral for high-pressure, low-temperature metamorphism. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

O7Si2-6 |

|---|---|

Molecular Weight |

168.17 g/mol |

IUPAC Name |

trioxido(trioxidosilyloxy)silane |

InChI |

InChI=1S/O7Si2/c1-8(2,3)7-9(4,5)6/q-6 |

InChI Key |

KUDCBYUNCUYIDU-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-] |

Canonical SMILES |

[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-] |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Disilicate 6 Compounds

Hydrothermal Synthesis Routes for Disilicate(6-) Compounds

Hydrothermal synthesis is a versatile method for crystallizing materials from high-temperature aqueous solutions at high vapor pressures. This technique is particularly effective for producing complex silicates that are not stable at their melting points. The process involves placing reactants, such as metal oxides or salts and a silica (B1680970) source, in a sealed vessel (autoclave) with a solvent, typically water or an aqueous mineralizer solution, and heating it above the boiling point of water. mdpi.comshfeng.org.cn The increased temperature and pressure facilitate the dissolution of precursors and subsequent crystallization of the desired disilicate phase upon cooling. mdpi.com

This method has been successfully used to synthesize a variety of disilicate-containing compounds. For instance, high-quality single crystals of vesuvianite-type compounds, which can contain silicate (B1173343) groups, have been grown using hydrothermal reactions. mdpi.com Similarly, pigments like Chinese purple (BaCuSi₂O₆) and dark blue (BaCu₂Si₂O₇) have been prepared via mild hydrothermal treatments. shfeng.org.cn The pH of the solution is a critical parameter in selectively synthesizing these compounds. shfeng.org.cn

Key parameters in hydrothermal synthesis include temperature, pressure, reaction time, and the type and concentration of the mineralizer (e.g., NaOH, KOH), which influences the solubility of reactants and the reaction pathway. mdpi.com

Solid-State Reaction Pathways for Disilicate(6-) Formation

Solid-state reaction, often referred to as the ceramic method, is a conventional and widely used technique for synthesizing polycrystalline solids. This method involves the intimate mixing of solid precursors, typically oxides or carbonates, followed by heating at high temperatures for extended periods to promote diffusion and reaction between the particles.

The formation of rare-earth disilicates (R₂Si₂O₇) is a classic example of solid-state synthesis. The process generally involves:

Mixing: Stoichiometric amounts of a rare-earth oxide (e.g., Y₂O₃, La₂O₃) and silicon dioxide (SiO₂) are thoroughly ground together to maximize contact between the reactant particles. researchgate.net

Calcination: The mixture is heated at intermediate temperatures to decompose any carbonate or nitrate (B79036) precursors and initiate the reaction.

Sintering: The material is then heated at higher temperatures, often above 1000°C, for several hours or even days, with intermediate grindings to ensure homogeneity and complete reaction. researchgate.net

The synthesis of tricalcium disilicate (Ca₃Si₂O₇), a component in some cement precursors, can also be achieved through solid-state reactions at temperatures around 1450°C. google.com However, this high-temperature requirement is a significant drawback. The reaction proceeds through the diffusion of ions across the interfaces of the solid particles, and the formation of the disilicate anion occurs as Si-O-Si bridges are established between SiO₄ tetrahedra.

Sol-Gel Processing and Crystallization of Disilicate(6-) Phases

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules. wikipedia.org This method offers advantages over traditional solid-state reactions, such as lower synthesis temperatures, better homogeneity, and higher purity of the final product. core.ac.ukresearchgate.net The process begins with a colloidal solution (sol) of precursors, which gradually evolves into a gel network. wikipedia.org

For disilicate synthesis, typical precursors include a metal alkoxide or salt (e.g., lithium ethoxide, yttrium nitrate) and a silicon alkoxide like tetraethyl orthosilicate (B98303) (TEOS). core.ac.ukresearchgate.netresearchgate.net The key steps are:

Hydrolysis: The silicon alkoxide reacts with water, often catalyzed by an acid or base, to form silicic acid (Si(OH)₄). researchgate.net

Condensation: The Si-OH groups react with each other or with other metal-alkoxide groups to form Si-O-Si or Si-O-Metal bridges, resulting in a three-dimensional gel network.

Drying: The solvent is removed from the gel network to produce a xerogel or aerogel.

Calcination: The dried gel is heated at a specific temperature to burn off residual organics and crystallize the desired disilicate phase. core.ac.uk

Lithium disilicate (Li₂Si₂O₅) glass-ceramics, for example, can be fabricated by heating a sol-gel derived powder to temperatures between 500-900°C. core.ac.uk The crystallization behavior can be precisely controlled, allowing for the formation of specific crystalline phases. core.ac.ukmdpi.com Similarly, yttrium disilicate (Y₂Si₂O₇) powders have been synthesized using a sol-gel route, with the final phase selection depending on calcination temperature and time. researchgate.net The pH of the initial solution is a critical parameter that influences the hydrolysis and condensation rates, thereby affecting the final phase purity. researchgate.net

Non-Conventional Synthesis Techniques for Disilicate(6-) Materials

Beyond the more common methods, several non-conventional techniques offer unique advantages for synthesizing disilicate compounds.

Mechanochemical Synthesis: This technique uses mechanical energy, typically from high-energy ball milling, to induce chemical reactions and structural changes in solids at or near room temperature. royalsocietypublishing.orgchimienouvelle.be The intense grinding reduces particle size, increases surface area, and can create defects that lower the activation energy for solid-state reactions. For example, lanthanum disilicate (La₂Si₂O₇) has been synthesized by milling a mixture of La₂O₃ and silica gel. researchgate.net The milling process creates an amorphous precursor which, upon subsequent thermal treatment, crystallizes into pure La₂Si₂O₇ at a lower temperature than required for conventional solid-state reactions. researchgate.net This method has also been used to produce nanocrystalline orthosilicates, which can be precursors or related phases to disilicates. mdpi.com

Flux Growth: In this high-temperature solution growth method, a solvent, known as a flux, is used to dissolve the components of the desired crystal. wikipedia.org The flux has a lower melting point than the target material, allowing crystallization to occur at temperatures below the melting point of the disilicate compound. This is particularly useful for materials that melt incongruently or have very high melting points. acs.org Various rare-earth disilicate crystals (R₂Si₂O₇) have been grown using this technique. acs.org The choice of flux (e.g., molten alkali metal halides) is critical and can influence the resulting crystal structure and purity. wikipedia.orgmdpi.com

Salt-Inclusion Synthesis: This is a variation of the flux method where the molten salt used as a flux becomes incorporated into the final crystal structure. mdpi.com This technique has been used to create novel framework structures. For instance, uranyl silicates containing disilicate groups, such as [K₃Cs₄F][(UO₂)₃(Si₂O₇)₂] and [NaRb₆F][(UO₂)₃(Si₂O₇)₂], have been synthesized using mixtures of alkali metal fluorides as fluxes. nih.govacs.org The included salt anions and cations occupy channels within the uranyl disilicate framework, stabilizing the structure. nih.govacs.orgresearchgate.net

Controlled Stoichiometry and Phase Purity in Disilicate(6-) Synthesis

Achieving the correct stoichiometry and high phase purity is a significant challenge in the synthesis of disilicate compounds, as competing phases like monosilicates (SiO₄⁴⁻) or other silicates can often form.

In solid-state reactions , precise weighing of high-purity precursors is the first step. tubitak.gov.tr Repeated cycles of grinding and heating are often necessary to ensure a complete reaction and prevent the formation of intermediate phases.

In sol-gel synthesis , control over stoichiometry is achieved by carefully measuring the precursor solutions. However, phase purity is highly dependent on process parameters. For rare-earth disilicates, it has been shown that controlling the pH and the amount of water used for hydrolysis is crucial. researchgate.net For example, phase-pure rare-earth disilicates were formed with no intentional water additions and a target pH of 2, followed by heat treatment at high temperatures (e.g., 1400°C). researchgate.net

In hydrothermal synthesis , phase selection can be controlled by adjusting the pH, temperature, and precursor concentrations. For instance, in the barium-copper-silicate system, BaCuSi₂O₆ and BaCu₂Si₂O₇ can be selectively synthesized by carefully controlling the pH of the reaction mixture. shfeng.org.cn

The synthesis of complex systems, like multicomponent rare-earth disilicates, demonstrates that phase-pure materials can be achieved even with multiple cations, provided the synthesis conditions are optimized. researchgate.net

In-Situ Monitoring of Disilicate(6-) Anion Formation Mechanisms

Understanding the mechanism and kinetics of disilicate anion formation requires real-time, in-situ monitoring of the reaction as it proceeds. Advanced characterization techniques are employed for this purpose.

In-Situ X-ray Diffraction (XRD): This is a powerful tool for studying solid-state and sol-gel reactions at high temperatures. By collecting XRD patterns as the sample is heated, researchers can identify the sequence of phase transformations, determine crystallization temperatures, and track the formation of the disilicate phase from amorphous or intermediate precursors. Ex-situ XRD is more common, where samples are analyzed after cooling, but this may not capture transient or high-temperature phases. researchgate.net

Spectroscopic Techniques: In-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can monitor changes in the vibrational modes of the Si-O bonds. The formation of the Si-O-Si bridging bond in the disilicate anion gives rise to characteristic vibrational bands, allowing its formation to be tracked during the synthesis process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ²⁹Si NMR, is highly sensitive to the local environment of the silicon atoms. It can distinguish between different silicate units (Qⁿ species, where n is the number of bridging oxygen atoms). The formation of the Q¹ units characteristic of the disilicate anion (Si₂O₇⁶⁻) can be monitored. For instance, solid-state NMR has been used to study the reaction between layered sodium disilicate and calcium chloride solutions, revealing the ion-exchange mechanism at the atomic level. researchgate.net

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about crystallization events and mass changes during heating. While not providing direct structural information, they can identify the temperatures at which reactions and phase changes occur, which is crucial for understanding the formation mechanism. core.ac.ukresearchgate.net

Iii. Elucidation of Disilicate 6 Anion Structure and Bonding Through Advanced Crystallographic and Spectroscopic Techniques

Single-Crystal X-ray Diffraction Studies of Disilicate(6-) Frameworks

In compounds like Y₄F₂[Si₂O₇][SiO₄], the [Si₂O₇]⁶⁻ anion coexists with orthosilicate (B98303) [SiO₄]⁴⁻ units and cationic entities, forming layered structures. nih.govresearchgate.net SC-XRD studies have shown that the [Si₂O₇]⁶⁻ units in this compound adopt an eclipsed conformation. nih.govresearchgate.net Similarly, in dicerium disilicate (Ce₂[Si₂O₇]), the structure is described as a sequence of layers of two crystallographically different [Si₂O₇]⁶⁻ anions, both in an eclipsed conformation with non-linear Si-O-Si bridges. researchgate.net The angle of this bridging bond is a critical parameter and has been measured to be between 128-132° in this cerium compound. researchgate.net

The conformation of the disilicate anion can vary. For instance, in M-type Gd₂[Si₂O₇], the oxygen atoms of the [Si₂O₇]⁶⁻ anion define a distinctive horseshoe arrangement. researchgate.net In the mineral percleveite-(Ce), the two non-linear [Si₂O₇]⁶⁻ groups have conformations close to the eclipsed syn (C₂ᵥ) form. geoscienceworld.org The Si-O-Si bridging angles in percleveite-(Ce) are 128(1)° and 134(1)°. geoscienceworld.org

SC-XRD has been instrumental in characterizing a variety of disilicate-containing minerals and synthetic compounds, revealing complex frameworks built from the interconnection of [Si₂O₇]⁶⁻ groups and other polyhedra. mdpi.com For example, in Rb₂Ca₂Si₂O₇, the structure is based on [Si₂O₇]⁶⁻ anions with a point-group symmetry of m (Cs). iucr.orgnih.gov The study of various rare-earth disilicates, such as those of neodymium, samarium, europium, and gadolinium, has shown that they can adopt a structure (type K) built from [Si₂O₇] groups interconnected by eightfold-coordinated rare-earth cations. researchgate.net

Table 1: Crystallographic Data for Selected Disilicate(6-) Compounds from SC-XRD

| Compound | Crystal System | Space Group | Key Structural Features | Si-O-Si Angle (°) | Reference(s) |

| Y₄F₂[Si₂O₇][SiO₄] | Orthorhombic | Pnma | Layered structure with eclipsed [Si₂O₇]⁶⁻ anions. | Not specified | nih.govresearchgate.net |

| Ce₂[Si₂O₇] | Tetragonal | P4₁ | Layered structure, eclipsed conformation. | 128-132 | researchgate.net |

| M-type Gd₂[Si₂O₇] | Monoclinic | P2₁/m | Ecliptically arranged [Si₂O₇]⁶⁻ units. | Not specified | researchgate.net |

| Rb₂Ca₂Si₂O₇ | Orthorhombic | Pmmn | Pyrosilicate units with m point-group symmetry. | Not specified | iucr.orgnih.gov |

| Percleveite-(Ce) | Tetragonal | P4₁ | Eclipsed [Si₂O₇]⁶⁻ dimers. | 128(1), 134(1) | geoscienceworld.org |

This table is based on available data from the search results and may not be exhaustive.

Neutron Diffraction Analysis of Disilicate(6-) Anion Locales

Neutron diffraction provides a powerful complementary technique to X-ray diffraction, particularly for locating light atoms like hydrogen (or its isotope deuterium) with high precision. This is crucial for understanding the role of hydrogen bonding in stabilizing crystal structures.

In the context of hydrous silicates, neutron diffraction has been pivotal. For instance, in dense hydrous magnesium silicates (DHMS), which are significant water carriers in the Earth's mantle, neutron diffraction studies on deuterated samples have precisely located deuterium (B1214612) atoms. researchgate.netnih.govatlas.jp These studies revealed that O-D dipoles are directed towards neighboring oxygen ions, forming strong interlayer hydrogen bonds that are crucial for the stability of these minerals under high-pressure and high-temperature conditions. researchgate.netnih.gov Time-of-flight single-crystal neutron Laue diffraction has been employed to analyze the chemical bonding geometry in these complex structures. nih.govatlas.jp

While direct neutron diffraction studies focusing solely on the [Si₂O₇]⁶⁻ anion were not extensively detailed in the provided search results, the principles are broadly applicable. In any hydrated disilicate mineral, neutron diffraction would be the method of choice to determine the precise location of hydrogen atoms and elucidate the hydrogen-bonding network involving the disilicate anions. For example, in the mineral serandite, NaMn₂[Si₃O₈(OH)], time-of-flight neutron diffraction confirmed the position of a proton in one of the shortest known asymmetric hydrogen bonds in minerals. arizona.edu Similar approaches could be used to study protonation or hydration sites associated with the [Si₂O₇]⁶⁻ anion in various mineralogical or synthetic contexts. The study of isostructural potassium and ammonium (B1175870) lanthanoidates using single-crystal Laue neutron diffraction has demonstrated the ability to precisely locate all hydrogen atoms and detail complex hydrogen-bonding networks, a technique directly applicable to hydrated disilicate systems. rsc.org

Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) for Disilicate(6-) Structural Defects

Electron diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) are indispensable for studying localized structural features and defects that are not averaged out as in bulk diffraction techniques. These methods are particularly useful for identifying and characterizing planar defects like stacking faults and dislocations in crystalline materials containing disilicate anions.

In yttrium disilicate (Y₂Si₂O₇), a material with excellent high-temperature mechanical properties, stacking faults are frequently observed on {010} planes. tandfonline.comtandfonline.com A combination of conventional dark-field imaging and HRTEM revealed that these stacking faults consist of a repeat of one layer of the γ-Y₂Si₂O₇ structure with an associated in-plane rigid body displacement. tandfonline.comtandfonline.com The termination of these faults within a grain always occurs at partial dislocations. tandfonline.comtandfonline.com The low density of these dislocations suggests they are not from slip processes but likely arise from the phase transformation from β-Y₂Si₂O₇ to γ-Y₂Si₂O₇ during hot pressing. tandfonline.com

Similarly, in lithium disilicate (Li₂Si₂O₅) glass-ceramics, TEM studies have shown that an excess of Li₂O leads to sharper crystal contours and a high density of stacking faults and inclusions within the crystals. fraunhofer.de The study of transition-metal disilicides (TMSi₂) has also benefited from these techniques, where different stacking sequences (e.g., AB, ABC, ABDC) of atomic planes can lead to various types of stacking faults. icm.edu.pl The existence and stability of these defects, which are related to the covalent interatomic bonding, can be predicted and analyzed, directly impacting the material's mechanical properties. icm.edu.pl

Electron diffraction patterns are also used to confirm the crystal structure of individual grains. For instance, in the Yb₂₋ₓYₓSi₂O₇ system, electron diffraction patterns of single crystals were used to identify the β-polymorph.

Advanced Raman and Infrared Spectroscopy for Disilicate(6-) Vibrational Modes

Raman and Infrared (IR) spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules and crystal lattices. In the study of disilicates, these methods provide detailed information about the structure of the [Si₂O₇]⁶⁻ anion, including the degree of polymerization of the silicate (B1173343) network and the nature of the Si-O bonds.

The vibrational spectrum of the [Si₂O₇]⁶⁻ anion is characterized by specific bands corresponding to different stretching and bending modes of the Si-O bonds. Generally, bands in the 800-1200 cm⁻¹ region are associated with Si-O stretching vibrations. geoscienceworld.orgminsocam.org

Si-O-Si Stretching: The symmetric stretching mode of the bridging oxygen (Si-O-Si) bond is a key feature. In some disilicates with a linear Si-O-Si bridge (180° angle), this mode is absent in the IR spectrum due to the lack of a change in dipole moment, but it can be observed in the Raman spectrum. Conversely, bent Si-O-Si bridges give rise to bands in both IR and Raman spectra.

Non-Bridging Oxygen (NBO) Stretching: The stretching vibrations of terminal Si-O⁻ bonds (non-bridging oxygens) typically appear at high frequencies. Raman studies of alkali silicate glasses show that a strong band between 1050-1100 cm⁻¹ is maximized in relative intensity near the disilicate composition, attributed to silicate tetrahedra with one non-bridging oxygen (Q¹ units, though disilicates are Q¹ species, the terminology is often used in glass science to describe local environments). geoscienceworld.orgminsocam.org

Bending Modes: Bands in the lower frequency region (e.g., 400-700 cm⁻¹) are generally assigned to O-Si-O bending modes and inter-tetrahedral Si-O-Si linkages. geoscienceworld.orgminsocam.org

In the mineral normandite, which contains [Si₂O₇]⁶⁻ groups, Raman bands are observed at 724, 748, 782, and 813 cm⁻¹, while IR bands are found at 723, 860, 910, 958, 1057, and 1073 cm⁻¹. qut.edu.au The IR spectrum of β-Y₂Si₂O₇ shows a band at 1077-1100 cm⁻¹ corresponding to the asymmetric stretching of the Si-O-Si bond. The absence of bands in the 600-800 cm⁻¹ region for β-Yb₂₋ₓYₓSi₂O₇ suggests a linear Si-O-Si angle of 180°. Ab initio molecular orbital calculations have been used to simulate vibrational spectra, showing that the totally symmetric Si-O stretching vibrations shift to lower wavenumbers as the number of non-bridging oxygens increases. capes.gov.br

Table 2: Characteristic Vibrational Bands for Disilicate(6-) Anions

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Typical IR Absorption (cm⁻¹) | Notes | Reference(s) |

| Si-O⁻ Stretching (NBO) | 1050-1100 (strong) | ~880-1100 | Associated with tetrahedra with one NBO (Q¹). | geoscienceworld.orgminsocam.orgresearchgate.net |

| Si-O-Si Asymmetric Stretching | ~1077-1100 | ~1050-1100 | Present in both linear and bent bridges. | iucr.org |

| Si-O-Si Symmetric Stretching | ~650-800 | ~600-800 | Raman active. IR activity depends on bridge linearity. | geoscienceworld.orgqut.edu.au |

| O-Si-O Bending | 450-550 | 400-600 | Involve both bridging and non-bridging oxygens. | qut.edu.au |

This table provides a generalized range. Specific peak positions vary significantly with cation type, crystal structure, and physical state (crystalline vs. glass).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Disilicate(6-) Environments (e.g., ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si Magic Angle Spinning (MAS) NMR, is a highly sensitive probe of the local chemical environment of silicon atoms. It can distinguish between different silicate structural units (Qⁿ species, where 'n' is the number of bridging oxygen atoms per silicon tetrahedron). For the disilicate anion, [Si₂O₇]⁶⁻, each silicon atom is bonded to three non-bridging oxygens and one bridging oxygen, corresponding to a Q¹ structural unit.

²⁹Si MAS-NMR spectra of disilicates typically show resonances in a characteristic chemical shift range. For instance, in a study of the β-Lu₂Si₂O₇-β-Y₂Si₂O₇ solid solution, the ²⁹Si chemical shifts were observed to change linearly with composition, with values around -91.9 ppm for β-Lu₂Si₂O₇ and -93.6 ppm for β-Y₂Si₂O₇. researchgate.net The chemical shift is sensitive to factors like the Si-O-Si bond angle and the nature of the neighboring cations. acs.org

In silicate glasses, NMR can quantify the distribution of different Qⁿ species. In potassium disilicate (K₂Si₂O₅) glass, two-dimensional ²⁹Si MAF NMR experiments have precisely measured the relative concentrations of Q², Q³, and Q⁴ species, which coexist in equilibrium. osu.edu Although the ideal disilicate crystal contains only Q¹ units, glasses of disilicate composition exhibit a disproportionation reaction (2Qⁿ ⇌ Qⁿ⁺¹ + Qⁿ⁻¹). For lithium disilicate glass, simulations show Qⁿ distributions of approximately 20.8% for Q², 58.4% for Q³, and 20.8% for Q⁴, indicating significant deviation from an ideal Q¹ structure. aip.org

NMR has also been used to study phase transformations. For example, ²⁹Si MAS-NMR was used to follow the crystallization of yttrium-lutetium disilicate, identifying the signals corresponding to the α, β, and y polymorphs. In SiO electrodes for batteries, ²⁹Si NMR showed that the SiO₂ domain reacts irreversibly with lithium to form lithium silicates, including species with chemical shifts corresponding to Li₆Si₂O₇ (-70 ± 2 ppm, Q¹). snu.ac.kr

Table 3: Representative ²⁹Si NMR Chemical Shifts for Disilicate Environments

| Compound/Phase | Polymorph/State | Qⁿ Species | Chemical Shift (ppm) | Reference(s) |

| Y₂Si₂O₇ | y | Q¹ | Two resonances | researchgate.net |

| Y₂Si₂O₇ | α | Q¹ | Four resonances | researchgate.net |

| Y₂Si₂O₇ | β | Q¹ | -93.6 | |

| Lu₂Si₂O₇ | β | Q¹ | -91.9 | researchgate.net |

| Li₆Si₂O₇ | Crystalline | Q¹ | -70 ± 2 | snu.ac.kr |

| K₂Si₂O₅ Glass | Amorphous | Q³ (dominant) | -91.32 | osu.edu |

Chemical shifts are relative to a standard, typically tetramethylsilane (B1202638) (TMS).

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Disilicate(6-) Electronic Structure

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure of materials, providing information on oxidation states, coordination environment, and the nature of chemical bonding.

Density Functional Theory (DFT) calculations, which can predict and interpret XAS and XPS spectra, have been used to study the electronic structure of lithium disilicate. acs.orgnih.gov These studies show distinguishable contributions to the oxygen 2s and upper valence bands from bridging oxygens (BO) and non-bridging oxygens (NBO). acs.orgnih.gov The charge transfer from alkali metal ions alters the charges on the NBOs and influences the electronic structure of the neighboring silicon atoms. aip.org By determining relative atomic charges, these computational methods can distinguish the ionicity of Si-BO and Si-NBO bonds. acs.org

While direct experimental XAS and XPS studies focused specifically on the disilicate(6-) anion were not prominent in the search results, these techniques are widely applied to silicates. XAS at the Si K-edge or O K-edge would provide information about the unoccupied electronic states and the local coordination of silicon and oxygen. XPS, by measuring core-level binding energies, can differentiate between bridging and non-bridging oxygen atoms due to their different local electronic environments. For example, in potassium disilicate glass, O 1s XPS spectra have been used to evaluate the abundance of different oxygen species. researchgate.net

Computational studies on rare-earth disilicates have also been performed to investigate their electronic structure. nasa.gov For instance, DFT calculations on Cd₄Si₂O₇F₂ revealed an indirect band gap, providing insight into its semiconductor properties. researchgate.net Such studies are crucial for understanding the optical and electronic properties of disilicate-based materials used in applications like phosphors. nasa.gov

Disilicate(6-) Anion Conformation and Rotational Isomerism in Various Matrices

The [Si₂O₇]⁶⁻ anion, formed by two corner-sharing SiO₄ tetrahedra, can exhibit significant conformational flexibility, primarily through rotation around the bridging Si-O-Si bond. The resulting conformation is heavily influenced by the crystalline matrix, including the size and coordination requirements of the counter-cations.

The two main idealized conformations are "eclipsed" and "staggered". nih.gov

Eclipsed Conformation: In this arrangement, the basal oxygens of one tetrahedron are aligned with those of the other when viewed down the Si-Si vector. This conformation has been observed in several disilicates, including Y₄F₂[Si₂O₇][SiO₄] and Ce₂[Si₂O₇]. nih.govresearchgate.netresearchgate.net

Staggered Conformation: Here, the basal oxygens are rotated by approximately 60° relative to each other.

The actual conformation in a crystal is often distorted from these ideal geometries. The Si-O-Si bond angle is a key parameter describing this distortion and can range widely, from nearly linear (180°) to significantly bent. For example, in β-Yb₂Si₂O₇, the angle is thought to be 180°, while in Ce₂[Si₂O₇], it is around 128-132°. researchgate.net In Na₂[Zr(Si₂O₇)]·H₂O, the Si-O-Si angle is 156.96(9)°, and this angle influences the channel sizes within the microporous structure. mdpi.com

In percleveite-(Ce), the conformations of the two independent disilicate groups are described as being close to the eclipsed syn (C₂ᵥ) form, but with significant distortions. geoscienceworld.org The degree of this distortion can be quantified using torsion angles around the Si-Oᵦ-Si bridge. geoscienceworld.org The conformation is dictated by the need to accommodate the large lanthanide cations, which have complex coordination polyhedra with coordination numbers ranging from 7 to 9. geoscienceworld.org The flexibility of the disilicate anion allows it to adapt to different cation environments, leading to the rich polymorphism observed in rare-earth disilicates. nasa.gov

Cationic Influence on Disilicate(6-) Anion Structural Stability and Distortion

Advanced crystallographic studies, primarily single-crystal X-ray diffraction, have provided detailed insights into how different cations induce distortions within the [Si₂O₇]⁶⁻ anion. The flexibility of the Si-O-Si linkage allows it to adopt a wide range of angles, from bent configurations of around 130° to a completely linear 180° arrangement. wikipedia.org This adaptability enables the disilicate framework to accommodate cations of varying sizes and coordination preferences.

A significant factor governing the structure is the cation field strength (z/r²), where 'z' is the charge and 'r' is the ionic radius of the cation. Cations with a higher field strength exert a stronger electrostatic pull on the oxygen atoms of the disilicate anion, leading to more significant distortions. semanticscholar.org This effect is evident when comparing disilicates containing small, highly charged cations with those containing large, monovalent cations.

For instance, in many rare-earth disilicates (Ln₂Si₂O₇), the Si-O-Si angle systematically changes with the decreasing ionic radius of the lanthanide cation across the series. wikipedia.org In compounds with larger rare-earth elements like Lanthanum (La), the Si-O-Si angle is significantly bent, around 130°. researchgate.net Conversely, in thortveitite-type structures, which are formed with smaller trivalent cations like Scandium (Sc), Thulium (Tm), or Indium (In), the anion is constrained into a linear Si-O-Si arrangement of 180°. nih.govd-nb.info This linearity is a defining feature of the thortveitite structure type (space group C2/m), which offers a high degree of stability.

The cation's influence also extends to the silicon-oxygen bond lengths. The [Si₂O₇]⁶⁻ anion contains two types of oxygen atoms: a bridging oxygen (O(br)) linking the two silicon tetrahedra and six non-bridging, terminal oxygens (O(nbr)). The relative lengths of the Si-O(br) and Si-O(nbr) bonds are sensitive to the cationic environment. geoscienceworld.org In some structures, like thortveitite (Sc₂Si₂O₇) itself, the Si-O(br) distance is shorter than the Si-O(nbr) distances. However, this is not a universal rule for all disilicates, and the trend can be reversed depending on the specific cation present.

The coordination number of the cation, determined by the cation-anion radius ratio, also plays a critical role. libretexts.org For example, in LiKSi₂O₅ and LiRbSi₂O₅, the difference in the ionic radii of K⁺ and Rb⁺ leads to different coordination environments and connection styles, which in turn affects the symmetry of the crystal structure and the geometry of the disilicate anion. tku.edu.tw Similarly, in minerals of the kristiansenite group, such as silesiaite (Ca₂Fe³⁺Sn(Si₂O₇)(Si₂O₆OH)), the size of the cations occupying the octahedral sites directly correlates with the unit-cell volume and the distortion of the disilicate groups. cambridge.org

The following interactive data tables summarize key structural parameters of the [Si₂O₇]⁶⁻ anion in various disilicate compounds, illustrating the profound influence of the counter-cation.

Table 1: Influence of Cation on the Si-O-Si Bridging Angle in M₂Si₂O₇ Compounds

| Compound | Cation (M³⁺) | Ionic Radius (Å) for CN=6 | Si-O-Si Angle (°) | Crystal Structure Type |

| La₂Si₂O₇ | La³⁺ | 1.032 | ~130 | A-type (Tetragonal) |

| Tm₂Si₂O₇ | Tm³⁺ | 0.880 | 180 | Thortveitite (Monoclinic) |

| Er₂Si₂O₇ | Er³⁺ | 0.890 | 180 | Thortveitite (Monoclinic) |

| Yb₂Si₂O₇ | Yb³⁺ | 0.868 | 180 | Thortveitite (Monoclinic) |

| In₂Si₂O₇ | In³⁺ | 0.800 | 180 | Thortveitite (Monoclinic) |

| Sc₂Si₂O₇ | Sc³⁺ | 0.745 | 180 | Thortveitite (Monoclinic) |

Data sourced from references nih.govwikipedia.orgresearchgate.netd-nb.info. Ionic radii are from Shannon (1976).

Table 2: Comparison of Si-O Bond Lengths in Thortveitite-Type Disilicates

| Compound | Mean Si-O(bridging) (Å) | Mean Si-O(non-bridging) (Å) | Average Si-O (Å) | Cation Coordination |

| Sc₂Si₂O₇ | 1.614 | 1.631 | 1.627 | Octahedral (ScO₆) |

| In₂Si₂O₇ | 1.610 | 1.635 | 1.629 | Octahedral (InO₆) |

| Yb₂Si₂O₇ | 1.637 | 1.623 | 1.626 | Octahedral (YbO₆) |

| Tm₂Si₂O₇ | 1.637 | 1.623 | 1.626 | Distorted Octahedral (TmO₆) |

| Er₂Si₂O₇ | 1.633 | 1.625 | 1.627 | Octahedral (ErO₆) |

Data sourced from references nih.govd-nb.info.

These data clearly demonstrate that as the cation size decreases in the thortveitite series, there are subtle but significant changes in the Si-O bond lengths, reflecting the varying polarizing power of the cation. The interplay between cation size, charge, and coordination preference is therefore a determining factor in the structural landscape of compounds containing the disilicate(6-) anion, leading to a rich and complex crystallographic chemistry.

Iv. Theoretical and Computational Chemistry Approaches to Disilicate 6 Anions

Density Functional Theory (DFT) Calculations for Disilicate(6-) Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.descispace.com It is a cornerstone for understanding the fundamental properties of the disilicate(6-) anion. DFT calculations allow for the determination of the ground-state electron density, which in turn provides insights into the total energy, electronic structure, and bonding characteristics of the anion. wikipedia.orgmpg.de

Researchers employ various functionals within DFT, such as B3LYP, to calculate properties like electron affinities and to model the electronic structure of molecules containing silicate (B1173343) units. scielo.brrsc.org For instance, DFT has been used to investigate the electronic structure of compounds containing distorted Si₂O₇ units, revealing details about their band gaps. researchgate.net These calculations are crucial for understanding the energetics of different conformations of the Si₂O₇⁶⁻ anion and the nature of the Si-O-Si bridging bond.

Key research findings from DFT studies on disilicate and related silicate systems include:

Structural Optimization: DFT is used to determine the most stable geometries of the disilicate anion and its associated crystal structures. arxiv.orgresearchgate.net

Vibrational Analysis: Calculation of vibrational frequencies aids in the interpretation of experimental Raman and infrared spectra, allowing for the assignment of specific vibrational modes to the Si-O-Si bridge and terminal SiO₃ groups. researchgate.net

Electronic Properties: DFT calculations provide insights into the electronic band structure, density of states, and the nature of the chemical bonding within disilicate-containing materials. researchgate.netugr.es For example, studies on Sr₂MgSi₂O₇ have used DFT to understand modifications in the crystal and electronic structure due to defects. researchgate.net

Energetics of Reactions: The energies of reactions involving the disilicate anion, such as its formation from silicate precursors or its role in polymerization and depolymerization processes, can be calculated to assess their thermodynamic feasibility. ugr.es

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G | Calculation of electron affinities and electronic structure of silicate molecules. | scielo.br |

| B88-P86 | 6-31++G | Alternative functional for calculating electron affinities. | scielo.br |

| GGA PBE | - | Structural and electronic properties of zirconate and silicate materials. | sld.cu |

| B3LYP | Lanl2dz (for metals), 6-31G* (for N, O, P, Br), 6-31G (for H, C) | General purpose for organometallic and silicate-related complexes. | rsc.org |

Molecular Dynamics (MD) Simulations of Disilicate(6-) Anion Dynamics in Liquids and Melts

Molecular dynamics (MD) is a computer simulation technique that analyzes the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a trajectory of the system, offering a detailed view of its dynamic evolution. wikipedia.org This approach is particularly valuable for studying the behavior of the disilicate(6-) anion in disordered systems like liquids and melts, where long-range order is absent.

In the context of disilicate(6-), MD simulations are used to investigate:

Diffusion Mechanisms: MD simulations can track the movement of individual ions, allowing for the calculation of diffusion coefficients for Si, O, and associated cations in silicate melts. arxiv.orgarxiv.org This is crucial for understanding transport properties like viscosity and conductivity. arxiv.orgresearchgate.net

Structural Correlations: By analyzing the trajectories of atoms, researchers can compute pair distribution functions, which describe the probability of finding an atom at a certain distance from another. This provides insight into the short- and medium-range order in liquids and glasses containing disilicate anions. ucl.ac.ukresearchgate.net

Coordination Environment: MD simulations can reveal the distribution of coordination numbers around silicon and other cations, helping to understand the local structure and how it changes with temperature and composition. ucl.ac.uk

For example, MD simulations of lithium disilicate (Li₂Si₂O₅) melts have been performed to study diffusion mechanisms and have shown excellent agreement with experimental data. arxiv.orgarxiv.org Similarly, simulations of aluminosilicate (B74896) and borosilicate glasses provide insights into the composition-structure-property relationships in these complex systems. dntb.gov.ua

Ab Initio and Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of Disilicate(6-) Reactivity

While classical MD simulations are powerful, they rely on pre-defined force fields that may not accurately describe chemical reactions involving bond breaking and formation. For studying the reactivity of the disilicate(6-) anion, more advanced computational methods are often necessary.

Ab Initio Molecular Dynamics (AIMD): In AIMD, the forces on the atoms are calculated "from first principles" using quantum mechanical methods (like DFT) at each step of the simulation. This allows for the explicit modeling of chemical reactions without the need for a pre-parameterized force field. AIMD is computationally expensive but provides a highly accurate description of reactive processes. arxiv.org

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM): QM/MM methods offer a compromise between the accuracy of QM and the efficiency of classical MM. In this approach, a small, chemically active region of the system (e.g., the disilicate anion and its immediate surroundings) is treated with a high-level QM method, while the rest of the system is described by a classical force field. This allows for the study of reactions in large, complex environments.

These methods are particularly useful for investigating:

Depolymerization Reactions: The breaking of the Si-O-Si bridge in the disilicate anion is a fundamental step in the depolymerization of silicate melts. QM/MM and AIMD can model this process, providing insights into the reaction mechanism and the role of other species, such as water or metal cations. ugr.es

Interactions with Surfaces: The reactivity of disilicate anions at the interface with other materials, such as minerals or electrodes, can be studied to understand processes like dissolution, precipitation, and catalysis.

Solvation Effects: The influence of a solvent, like water, on the structure and reactivity of the disilicate anion can be accurately modeled.

Force Field Development and Parameterization for Disilicate(6-) Systems

The accuracy of classical MD simulations depends critically on the quality of the force field, which is a set of parameters and a functional form that describe the potential energy of the system. nih.govusc.edu Developing a reliable force field for systems containing the disilicate(6-) anion is a significant area of research.

The process of force field development typically involves:

Choosing a Functional Form: This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). acs.orgnih.gov

Parameterization: The parameters for the chosen functional form are determined by fitting to a set of target data. This data can be obtained from high-level quantum mechanical calculations on small model compounds or from experimental data, such as crystal structures, vibrational spectra, and thermodynamic properties. nih.govresearchgate.net

Validation: The developed force field is then tested on systems and properties that were not included in the parameterization set to ensure its transferability and accuracy.

Several force fields have been developed for silica (B1680970) and silicates, with varying levels of complexity and accuracy. uiuc.edunsf.gov For instance, the CHARMM force field has been extended to include parameters for quartz, which can be used to model silica-water interfaces. nih.gov More recent approaches utilize machine learning techniques to automate and improve the parameterization process, leading to more accurate and transferable force fields for silicate glasses. arxiv.orgnsf.gov

| Interaction Term | Description | Typical Functional Form |

|---|---|---|

| Bond Stretching | Energy associated with the stretching or compression of covalent bonds (e.g., Si-O). | Harmonic potential: E = k(r - r₀)² |

| Angle Bending | Energy associated with the bending of bond angles (e.g., O-Si-O, Si-O-Si). | Harmonic potential: E = k(θ - θ₀)² |

| Torsional | Energy associated with the rotation around a bond (e.g., Si-O-Si-O). | Periodic function: E = Vₙ[1 + cos(nφ - δ)] |

| van der Waals | Short-range repulsive and long-range attractive forces between non-bonded atoms. | Lennard-Jones potential: E = 4ε[(σ/r)¹² - (σ/r)⁶] |

| Electrostatic | Coulombic interactions between atoms with partial charges. | Coulomb's law: E = (qᵢqⱼ) / (4πε₀r) |

Prediction of Novel Disilicate(6-) Polymorphs and Coordination Environments

Computational methods are increasingly used to predict the existence of new crystalline forms (polymorphs) of materials before they are synthesized in the laboratory. nih.gov This field, known as crystal structure prediction (CSP), is particularly relevant for disilicates, which are known to exhibit a rich polymorphism.

CSP methods typically involve:

Generating Candidate Structures: A large number of plausible crystal structures are generated using various algorithms, such as random sampling, genetic algorithms, or particle swarm optimization. nih.govarxiv.org

Energy Minimization: The energy of each candidate structure is then calculated and minimized, usually with a combination of force fields and more accurate DFT calculations. nih.gov

Identifying Stable Polymorphs: The structures with the lowest energies are predicted to be the most stable polymorphs under given conditions of temperature and pressure.

These computational searches can explore a wide range of possible coordination environments for silicon, not just the common tetrahedral coordination. For example, theoretical studies have predicted the existence of high-pressure silica polymorphs with five-fold coordinated silicon. geoscienceworld.org For disilicates, CSP could be used to predict novel structures with unusual Si-O-Si bond angles or different arrangements of the Si₂O₇⁶⁻ anions in the crystal lattice. Recent advances in machine learning are also being applied to accelerate and improve the accuracy of CSP. nih.govarxiv.org

Computational Modeling of Disilicate(6-) Anion Interactions with Host Lattices

DFT calculations are particularly well-suited for this purpose. By constructing a model of the crystal lattice with the disilicate anion embedded within it, researchers can study:

Dopant Incorporation: The energetic favorability of substituting host cations with dopant ions can be calculated to understand the formation of solid solutions. For example, DFT simulations have been used to study the incorporation of Si⁴⁺ and B³⁺ into a Li₂O·2SiO₂ host lattice. arxiv.org

Defect Formation: The energies of forming various point defects, such as vacancies and interstitials, can be calculated to understand their concentration and role in the material's properties. researchgate.net DFT studies on Sr₂MgSi₂O₇ have investigated the modifications to the crystal and electronic structure caused by isolated vacancies. researchgate.net

Lattice Dynamics: The vibrational properties of the entire crystal, including the modes involving the disilicate anion and the host cations, can be calculated and compared with experimental spectroscopic data. rsc.org

Structural Response to Pressure: The changes in the crystal structure and the interactions between the disilicate anion and the host lattice under high pressure can be simulated to understand phase transitions. arxiv.org

These computational studies provide a detailed picture of how the host lattice influences the geometry and electronic structure of the disilicate anion, and vice versa, which is essential for designing materials with tailored properties.

V. Reaction Mechanisms and Transformation Pathways of Disilicate 6 Anions

Hydrolytic Stability and Condensation Reactions of Disilicate(6-) in Aqueous Systems

In aqueous solutions, the stability of the disilicate(6-) anion is pH-dependent. The Si-O-Si bridge is susceptible to hydrolysis, a reaction in which a water molecule cleaves the bond. This process is the reverse of condensation, where two smaller silicate (B1173343) units combine to form a larger one, releasing a water molecule.

The hydrolysis of the disilicate anion can be represented by the following general reaction:

[Si₂O₇]⁶⁻ + H₂O ⇌ 2[SiO₃(OH)]⁴⁻

The forward reaction is hydrolysis, and the reverse reaction is condensation. The equilibrium of this reaction is influenced by factors such as pH, temperature, and the concentration of dissolved silica (B1680970). In alkali silicate systems with a pH below 9, the rate of ion exchange is initially faster than network dissolution, leading to the formation of a silica-depleted layer on the surface of the material. nih.gov As the reaction proceeds, the pH of the system tends to increase due to the consumption of hydronium ions, which can then promote network dissolution. nih.gov

Condensation reactions are crucial in the formation of more complex silicate structures from simpler units. nih.gov For instance, the formation of layered sodium disilicate involves the condensation of single chains of SiO₄ tetrahedra. researchgate.net The presence of certain cations can influence these reactions. For example, in the presence of NaOH solution, enhanced condensation reactions between residual Si-OH groups can occur. mdpi.com The study of these reactions is often carried out using techniques like 29Si NMR spectroscopy, which can distinguish between different silicate units (Qⁿ species, where n is the number of bridging oxygen atoms). researchgate.netmdpi.com

The process of silane (B1218182) hydrolysis, which creates terminal hydroxyl groups on silane molecules, is a related concept. scielo.org.za These hydroxyl groups can then undergo condensation polymerization reactions to form bonds with silicate surfaces. scielo.org.za The pH of the solution is critical in these reactions, with a pH of 4 to 5 being optimal for some single-bottle silane systems. scielo.org.za

Solid-State Phase Transformations Involving Disilicate(6-) Units

Disilicate(6-) units are integral to the crystal structures of many silicate minerals and synthetic materials, which can undergo various solid-state phase transformations. These transformations are often induced by changes in temperature or pressure and involve the rearrangement of the [Si₂O₇]⁶⁻ anions and associated cations.

A notable example is found in rare-earth disilicates (RE₂Si₂O₇), which exhibit a large number of polymorphs. acs.org Depending on the specific rare-earth element and the temperature, these compounds can transition between different crystal structures. acs.orgwarwick.ac.uk For instance, some rare-earth disilicates undergo structural phase transitions at high temperatures. warwick.ac.uk

Lithium disilicate (Li₂Si₂O₅) glass-ceramics are another class of materials where solid-state transformations involving disilicate units are prominent. The crystallization of lithium disilicate from a glass matrix often occurs in stages. researchgate.net Initially, at lower temperatures (around 650 °C), lithium metasilicate (B1246114) (Li₂SiO₃) may crystallize. researchgate.netmdpi.com Upon further heating to higher temperatures (e.g., 850 °C), the lithium metasilicate can react with the surrounding silica-rich glass to form the more stable lithium disilicate phase. researchgate.netmdpi.com This transformation can be represented by the reaction:

Li₂SiO₃ (crystal) + SiO₂ (in glass) → Li₂Si₂O₅ (crystal) mdpi.com

The final microstructure often consists of interlocking, elongated lithium disilicate crystals. nih.gov The addition of nucleating agents like P₂O₅ can influence these phase transformations, leading to fine-grained microstructures. annalsofdentalspecialty.net.in

Barium disilicate (BaSi₂O₅) also exhibits a slowly reversible polymorphic transformation at approximately 1,350°C. nist.gov The high-temperature form can be retained by quenching. nist.gov

The following table summarizes some of the solid-state phase transformations in disilicate-containing compounds.

| Compound/System | Transformation Details | Reference(s) |

| Rare-Earth Disilicates (RE₂Si₂O₇) | Exhibit multiple temperature-induced polymorphic transitions. | acs.orgwarwick.ac.uk |

| Lithium Disilicate (Li₂Si₂O₅) Glass-Ceramics | Formation of metastable lithium metasilicate (Li₂SiO₃) at lower temperatures, which transforms to lithium disilicate at higher temperatures. | researchgate.netmdpi.com |

| Barium Disilicate (BaSi₂O₅) | Reversible polymorphic transformation at about 1,350°C. | nist.gov |

Role of Disilicate(6-) in Silicate Mineral Dissolution and Precipitation Kinetics

The dissolution and precipitation of silicate minerals are fundamental geochemical processes. The disilicate(6-) anion, as a component of many silicate minerals, plays a role in these kinetics, although its specific behavior is often part of the broader dissolution of the mineral lattice.

The dissolution of silicate minerals in aqueous solutions is a surface-controlled process. utexas.edu It is influenced by factors such as pH, temperature, and the presence of organic and inorganic ligands in the solution. utexas.eduutexas.edu For many silicates, dissolution is incongruent, meaning that some elements are released into the solution faster than others. For example, in alkali-containing silicates, alkali ions are often leached out first, leaving behind a silica-rich surface layer. nih.govwustl.edu This altered surface layer can affect the subsequent dissolution rate.

Organic acids, often present in natural weathering environments, can accelerate silicate dissolution. utexas.edu They can form complexes with metal ions like aluminum at the mineral surface, weakening the bonds within the silicate framework and promoting dissolution. utexas.edu

In the context of lithium disilicate glass, dissolution in an aqueous medium involves both ion exchange (leaching of lithium ions) and network dissolution (breaking of Si-O-Si bonds). nih.gov The initial rapid ion exchange leads to the formation of a depleted layer at the surface. nih.gov

The following table outlines the general steps and influencing factors in silicate mineral dissolution involving disilicate units.

| Process | Key Aspects | Influencing Factors | Reference(s) |

| Dissolution | Surface-controlled reaction; often incongruent. | pH, temperature, organic acids, formation of a silica-rich layer. | nih.govutexas.eduutexas.eduwustl.edu |

| Precipitation | Formation of secondary minerals (e.g., carbonates, clays). | Saturation state of the solution, availability of nucleation sites. | wustl.eduresearchgate.net |

| Surface Alteration | Formation of a leached, silica-rich layer. | Can passivate the surface and affect dissolution rates. | nih.govwustl.edu |

High-Pressure and High-Temperature Behavior of Disilicate(6-) Compounds

The behavior of materials containing disilicate(6-) units under high-pressure and high-temperature conditions is of significant interest in materials science and geoscience. Such conditions can induce profound and often irreversible changes in their structure and properties.

Studies on lithium disilicate (Li₂Si₂O₅) glass have shown that high pressure can lead to densification and polyamorphism, which is the existence of a substance in multiple amorphous phases. scirp.orgresearchgate.net Applying high pressure at room temperature can cause significant and irreversible modifications to the chemical environment of the constituent atoms. scirp.org For instance, pressures up to 7.7 GPa can induce the formation of distinct Q-species, indicating changes in the number of bridging and non-bridging oxygen atoms in the glass structure. scirp.org

When subjected to high pressure and high temperature simultaneously, the crystallization behavior of lithium disilicate glass is altered. scirp.orgresearchgate.net At pressures up to 4 GPa, the crystallization of orthorhombic low-Ba₂Si₄O₁₀ sanbornite has been observed in barium disilicate. researchgate.net At a pressure of 7.7 GPa, the crystallization of lithium disilicate can be suppressed, and instead, a high-pressure phase of lithium metasilicate may form. science.gov This change in crystallization pathway is attributed to an increase in viscosity with pressure, which hinders the atomic rearrangements necessary for the formation of the lithium disilicate crystal structure. science.gov

Rare-earth disilicates also exhibit interesting high-temperature behavior. Many of them undergo one or more structural phase transitions as the temperature increases. warwick.ac.uk For example, A-Ce₂Si₂O₇ is stable up to approximately 1483 K in both nitrogen and air. acs.org

The table below summarizes the effects of high pressure and temperature on some disilicate compounds.

| Compound | Conditions | Observed Effects | Reference(s) |

| Lithium Disilicate (Li₂Si₂O₅) Glass | High pressure (up to 7.7 GPa) at room temperature | Densification, polyamorphism, changes in chemical environment. | scirp.orgresearchgate.net |

| Lithium Disilicate (Li₂Si₂O₅) Glass | High pressure and high temperature | Altered crystallization behavior; suppression of Li₂Si₂O₅ crystallization and formation of high-pressure Li₂SiO₃ at 7.7 GPa. | researchgate.netscience.gov |

| Barium Disilicate (BaSi₂O₅) | High pressure (up to 4.0 GPa) | Crystallization of orthorhombic low-Ba₂Si₄O₁₀ sanbornite. | researchgate.net |

| Cerium Disilicate (A-Ce₂Si₂O₇) | High temperature | Stable up to ~1483 K. | acs.org |

Surface Reactivity of Disilicate(6-) Containing Materials

The surface reactivity of materials containing disilicate(6-) units is crucial for their application in various fields, particularly in dentistry and as industrial coatings. The chemical interactions at the surface determine how these materials bond to other substances and how they degrade in different chemical environments.

For lithium disilicate glass-ceramics used in dental restorations, surface treatment is essential to achieve a strong and durable bond with resin cements. nih.gov A common surface treatment involves etching with hydrofluoric (HF) acid followed by the application of a silane coupling agent. scielo.org.zanih.gov The HF acid selectively dissolves the glassy matrix, creating a porous and micromechanically retentive surface. nih.gov The silane coupling agent then forms chemical bonds between the inorganic ceramic surface and the organic resin matrix. scielo.org.za

The reactivity of the silane is a key factor. Silanes undergo hydrolysis to form silanols (Si-OH), which then condense with hydroxyl groups on the ceramic surface to form stable Si-O-Si bonds. scielo.org.zanih.gov The effectiveness of this process can be influenced by the type of silane, its concentration, and the application method. jdat.orgnih.gov

The surface of disilicate-containing materials can also be modified by other means, such as non-thermal plasma treatment. researchgate.net Plasma application can alter the surface chemistry, for example, by decreasing the carbon content and increasing the silicon and oxygen levels, which can enhance surface energy and wettability without significantly changing the surface roughness. researchgate.net

The surface of these materials is also susceptible to degradation in acidic environments. researchgate.net For example, acidic beverages can cause a reduction in the microhardness and an increase in the surface roughness of lithium disilicate ceramics. researchgate.net The presence of fluoride (B91410) can sometimes exacerbate this effect. researchgate.net Similarly, some toothpastes, particularly those containing abrasive agents like charcoal, can increase the surface roughness of lithium disilicate restorations. mdpi.com

The table below provides an overview of the surface reactivity and modification of disilicate-containing materials.

| Treatment/Environment | Effect on Surface | Purpose/Outcome | Reference(s) |

| Hydrofluoric Acid Etching | Dissolves glassy matrix, creates porosity. | Enhances micromechanical retention for bonding. | nih.gov |

| Silane Coupling Agents | Forms chemical bonds with the ceramic surface. | Promotes adhesion to resin cements. | scielo.org.zanih.gov |

| Non-thermal Plasma | Modifies surface chemistry, increases wettability. | Improves surface energy for bonding without altering roughness. | researchgate.net |

| Acidic Solutions/Beverages | Reduces microhardness, increases roughness. | Surface degradation. | researchgate.net |

| Abrasive Toothpastes | Increases surface roughness. | Surface wear. | mdpi.com |

Vi. Role and Behavior of Disilicate 6 Anions in Advanced Materials Systems

Disilicate(6-) Anions in Crystalline Ceramic Phases

Disilicate(6-) anions are fundamental building blocks in several important crystalline ceramic phases, most notably in lithium disilicate (Li₂Si₂O₅) glass-ceramics. These materials are renowned for their high strength, durability, and aesthetic qualities, making them suitable for applications such as dental restorations. scispace.commdpi.comgoogle.com The formation of the crystalline lithium disilicate phase is typically achieved through a controlled heat treatment of a precursor glass. google.comias.ac.inresearchgate.net

The crystallization process often involves multiple stages. Initially, lithium metasilicate (B1246114) (Li₂SiO₃) may form at lower temperatures. ias.ac.inresearchgate.net With further heat treatment at higher temperatures, the lithium metasilicate reacts with the surrounding silica-rich glass matrix to transform into the more stable and robust lithium disilicate crystalline phase. google.comgoogle.comresearchgate.net This transformation is crucial for achieving the desired mechanical properties. researchgate.net

In addition to the primary lithium disilicate phase, other crystalline phases can coexist, including residual lithium metasilicate and lithium phosphate (B84403) (Li₃PO₄), the latter forming when P₂O₅ is used as a nucleating agent. researchgate.net The microstructure of these ceramics is characterized by an interlocking arrangement of rod-shaped lithium disilicate crystals, which contributes significantly to their high fracture toughness. researchgate.net The size and distribution of these crystals can be controlled by the heat treatment schedule. researchgate.net Additives such as alumina (B75360) (Al₂O₃) and zirconia (ZrO₂) can also be incorporated to modify the properties of the glass-ceramic, for instance, by influencing the rheology during processing or enhancing chemical stability. ias.ac.ingoogle.com

Table 1: Crystalline Phases in Lithium Disilicate Glass-Ceramics

| Crystalline Phase | Chemical Formula | Role/Significance | Citations |

| Lithium Disilicate | Li₂Si₂O₅ | Main strengthening phase, provides high mechanical strength and durability. | google.comresearchgate.netresearchgate.net |

| Lithium Metasilicate | Li₂SiO₃ | Intermediate phase, often transforms into lithium disilicate at higher temperatures. | google.comias.ac.inresearchgate.net |

| Lithium Phosphate | Li₃PO₄ | Forms when P₂O₅ is used as a nucleating agent. | researchgate.net |

| Zirconia | ZrO₂ | Additive to improve translucency and chemical stability. | google.com |

Disilicate(6-) Units in Amorphous Silicate (B1173343) Glasses and Glass-Ceramics

The journey of disilicate(6-) units in glass-ceramics begins in the amorphous, or glassy, state. The parent glasses for materials like lithium disilicate glass-ceramics are typically lithium silicate glasses. scispace.comelsevier.es In these glasses, the silicon-oxygen network is disordered, but the fundamental silicate tetrahedral units exist. Through a process of controlled heating, these glasses undergo nucleation and crystallization, leading to the formation of a glass-ceramic. ias.ac.in

During the heat treatment, structural rearrangements occur within the glass. researchgate.net Initially, the glass may contain a distribution of different silicate species. As the temperature increases, specific crystalline phases, such as lithium metasilicate, begin to nucleate and grow from the amorphous matrix. ias.ac.in The crucial step for developing high-strength materials is the subsequent transformation and growth of lithium disilicate crystals, which are composed of Si₂O₇⁶⁻ dimers. google.com This process converts the initially amorphous material into a composite containing both a crystalline phase and a residual glassy phase. researchgate.net

The final properties of the glass-ceramic are a composite of the properties of the crystalline disilicate phase and the remaining amorphous silicate matrix. researchgate.net The composition of the residual glass phase is also important, as it affects properties like chemical durability. google.com The ability to control the crystallization process allows for the tailoring of the microstructure, such as the size and volume fraction of the crystalline disilicate phase, to achieve desired properties like high strength and translucency. scispace.comresearchgate.net

Table 2: Transformation in Lithium Silicate Glass-Ceramics

| Stage | Description | Key Structural Units/Phases | Citations |

| Initial Glass | Amorphous lithium silicate glass with a disordered network of silicate tetrahedra. | Amorphous Silicate Network | scispace.comelsevier.es |

| Nucleation | Formation of initial crystal nuclei within the glass matrix upon heating. P₂O₅ can act as a nucleating agent. | Lithium Metasilicate (Li₂SiO₃) | ias.ac.inresearchgate.net |

| Crystallization | Growth of crystalline phases from the nuclei. Lithium metasilicate transforms into lithium disilicate at higher temperatures. | Lithium Disilicate (Li₂Si₂O₅) | google.comresearchgate.net |

| Final Glass-Ceramic | A composite material with interlocking lithium disilicate crystals within a residual amorphous glass phase. | Li₂Si₂O₅ crystals, Residual Glass | researchgate.net |

Disilicate(6-) in Cementitious Materials and Hydration Processes

In the realm of cementitious materials, the role of disilicate anions is most clearly identified in geopolymer cements. geopolymer.org Specifically, in certain formulations of slag-based and rock-based geopolymer cements, a calcium-disilicate-hydrate (C-S-H with a disilicate structure) is reported as a component of the geopolymeric makeup. geopolymer.org These materials are considered alternatives to traditional Portland cement. researchgate.netoulu.fi

In conventional Portland cement, the primary binding phase responsible for its strength is calcium silicate hydrate (B1144303) (C-S-H). psu.eduwikipedia.orgunderstanding-cement.com This C-S-H phase forms from the hydration of tricalcium silicate (C₃S) and dicalcium silicate (C₂S), the main components of Portland cement. psu.eduwikipedia.org While C-S-H is a silicate hydrate, the literature on Portland cement hydration does not typically characterize its structure as being dominated by the disilicate(6-) anion (Si₂O₇⁶⁻). The structure of C-S-H in Portland cement is generally described as a poorly ordered, variable network of silicate chains. wikipedia.orgunderstanding-cement.com

Therefore, the explicit role of the disilicate(6-) anion in cementitious materials is more pronounced in the context of certain geopolymer formulations rather than in the hydration products of ordinary Portland cement.

Disilicate(6-) as a Structural Component in Catalytic Materials (e.g., zeolites, silicates)

Zeolites are crystalline aluminosilicates with well-defined microporous structures that make them highly effective as catalysts and molecular sieves. slideshare.netacs.orgbyjus.com Their framework is built from interconnected tetrahedra of silica (B1680970) (SiO₄) and alumina (AlO₄). slideshare.net While the fundamental building block is the tetrahedron, the way these tetrahedra link together determines the specific zeolite topology and its catalytic properties. acs.org

Disilicate(6-) in Geopolymers and Alkali-Activated Materials

Geopolymers and alkali-activated materials (AAMs) are inorganic polymers synthesized from aluminosilicate (B74896) source materials and alkaline solutions. researchgate.netmdpi.commdpi.com They are being developed as more environmentally friendly alternatives to Portland cement. researchgate.netoulu.fi The reaction mechanism and the resulting structural products in geopolymers can vary depending on the raw materials and activators used. mdpi.com

Formation and Stability of Disilicate(6-) Anions in Mineralogical Systems (e.g., sorosilicates)

In mineralogy, minerals containing the disilicate anion (Si₂O₇⁶⁻) are classified as sorosilicates, also known as disilicates or double island silicates. slideshare.netyoutube.comtulane.edu This structure arises when two silicate tetrahedra share a single oxygen atom. youtube.comtulane.edu The arrangement of these paired tetrahedra affects the crystal's stability and formation. bookey.app

The epidote group of minerals is a significant example of sorosilicates. tulane.edu These minerals contain both the double tetrahedra (Si₂O₇⁶⁻) and single tetrahedra (SiO₄⁴⁻) in their structure, separated by groups of AlO₆ octahedra and calcium ions. tulane.edu Examples within this group include epidote and clinozoisite. tulane.edu Another example of a sorosilicate is hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O). tulane.edu The stability of the disilicate structure within these minerals is dependent on the geological conditions of temperature and pressure during their formation. youtube.com

Table 3: Examples of Sorosilicate Minerals

| Mineral Group/Name | Chemical Formula Example | Structural Feature | Citations |

| Epidote Group | Ca₂(Al,Fe)₃(SiO₄)(Si₂O₇)O(OH) | Contains both isolated (SiO₄) and paired (Si₂O₇) tetrahedra. | tulane.edu |

| Hemimorphite | Zn₄(Si₂O₇)(OH)₂·H₂O | Contains the disilicate (Si₂O⇇) group. | tulane.edu |

Vii. Advanced Methodologies for Studying Disilicate 6 Anion Systems

In-Situ High-Temperature and High-Pressure Diffraction Studies of Disilicate(6-) Materials

In-situ diffraction studies under high-temperature and high-pressure conditions are crucial for understanding the crystallization and phase transformation behaviors of disilicate(6-) materials. These experiments provide direct insights into the structural evolution of materials as they are subjected to conditions that mimic their formation or application environments.

Specialized equipment, such as Paris-Edinburgh presses and diamond anvil cells, are employed to generate the necessary high-pressure and high-temperature environments. osti.govmdpi.com For instance, a Paris-Edinburgh press can achieve pressures up to 7 GPa and temperatures of 2300 K, allowing for the study of silicate (B1173343) liquids. osti.gov In-situ X-ray diffraction (XRD) performed under these conditions can track phase changes in real-time. Studies on lithium disilicate glass have shown that pressure significantly influences crystallization. At ambient pressure (1 atm) and at 2.5 GPa, heat treatment transforms the amorphous glass into a monoclinic phase of lithium disilicate. researchgate.net However, at 4 GPa, a large fraction of the material transforms into an orthorhombic phase, and by 7.7 GPa, the formation of lithium metasilicate (B1246114) is observed instead. researchgate.net

High-temperature chambers, which can operate up to 1600 °C or even 2300 °C, are used for in-situ XRD studies to monitor crystallization kinetics without the influence of high pressure. anton-paar.com One such in-situ X-ray thermal diffraction (XRTD) study on a commercial lithium disilicate glass-ceramic revealed that the solid-state reaction Li₂SiO₃ + SiO₂ → Li₂Si₂O₅ begins around 735 °C and completes by approximately 770 °C. nih.gov These studies are essential for optimizing heat treatment schedules to achieve desired crystalline phases and microstructures.

Table 1: Phase Transformations of Lithium Disilicate (Li₂O·2SiO₂) Under High Pressure and Temperature

| Pressure Condition | Temperature | Observed Crystalline Phase(s) | Source(s) |

| 1 atm | Heat Treated | Monoclinic Lithium Disilicate | researchgate.net |

| 2.5 GPa | Heat Treated | Monoclinic Lithium Disilicate | researchgate.net |

| 4 GPa | Heat Treated | Orthorhombic Lithium Disilicate | researchgate.net |

| 7.7 GPa | Heat Treated | Lithium Metasilicate | researchgate.net |

Synchrotron Radiation Techniques Applied to Disilicate(6-) Research

Synchrotron radiation sources offer significant advantages over conventional laboratory X-ray sources for the study of disilicate(6-) materials due to their high intensity, high brilliance, and tunable energy. researchgate.netnih.gov These characteristics enable advanced analytical techniques that can probe material structures with exceptional detail and sensitivity.

Synchrotron-based X-ray diffraction (SXRD) is particularly powerful for in-situ high-temperature studies of crystallization. researchgate.net The high flux of synchrotron sources allows for rapid data collection, making it possible to track fast transformation kinetics and detect the formation of transient or trace crystalline phases that would be missed with laboratory-based XRD systems. researchgate.net For example, an in-situ SXRD study of a complex lithium disilicate glass successfully identified the formation of lithium metasilicate and other intermediate phases in trace amounts during the heating process. researchgate.net